molecular formula C12H12N2OS B12359611 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12359611
M. Wt: 232.30 g/mol
InChI Key: CCJMYOWWLPZWOW-UHFFFAOYSA-N
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Description

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

The synthesis of 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-6,9,11,13H,7H2,(H,14,15)

InChI Key

CCJMYOWWLPZWOW-UHFFFAOYSA-N

Canonical SMILES

C1NC2C=C(SC2C(=O)N1)C3=CC=CC=C3

Origin of Product

United States

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